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Compound of Interest

Compound Name: 2-Nitrophenyl butyrate

Cat. No.: B1199213 Get Quote

These application notes provide a detailed protocol for the determination of lipase activity using

2-Nitrophenyl butyrate (2-NPB), also commonly referred to as p-Nitrophenyl butyrate (p-

NPB), as a chromogenic substrate. This spectrophotometric assay is a reliable and widely used

method for measuring the activity of lipases and esterases in purified enzyme preparations,

crude extracts, and other biological samples.[1][2][3]

Principle of the Assay
The 2-Nitrophenyl butyrate lipase assay is based on the enzymatic hydrolysis of the ester

bond in 2-Nitrophenyl butyrate by a lipase.[4] This reaction releases butyric acid and 2-

nitrophenol (or p-nitrophenol).[5][6][7] In an alkaline environment, 2-nitrophenol is converted to

the 2-nitrophenolate anion (or p-nitrophenolate), which is a yellow-colored compound.[2][6][7]

The intensity of the yellow color is directly proportional to the amount of 2-nitrophenol released

and can be measured spectrophotometrically by monitoring the increase in absorbance at a

wavelength of 400-415 nm.[1][2][5][6][7][8] The rate of the increase in absorbance is therefore

proportional to the lipase activity in the sample.
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Caption: Enzymatic hydrolysis of 2-Nitrophenyl butyrate.

Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for

performing the 2-Nitrophenyl butyrate lipase assay.

Materials and Reagents
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Reagent
Stock
Concentration

Final
Concentration

Preparation Notes

Assay Buffer 100 mM 99 mM

Sodium Phosphate

Buffer with 150 mM

Sodium Chloride and

0.5% (v/v) Triton X-

100, pH 7.2 at 37°C.

Adjust pH with 1 M

NaOH.[5]

Substrate (2-

Nitrophenyl butyrate)
50 mM 0.50 mM

Dissolve in

Acetonitrile.[5] Store

protected from light.

Acetonitrile N/A 1% (v/v)

Used as the solvent

for the substrate stock

solution.[5]

Lipase Enzyme

Solution
Variable 6 - 7 units/mL

Prepare a solution of

the lipase enzyme in

cold Assay Buffer

immediately before

use. The optimal

concentration should

be determined

empirically.[2][5]

Deionized Water N/A N/A
Used for the blank

control.

Equipment
Spectrophotometer or microplate reader capable of measuring absorbance at 400-415 nm.

Thermostatted cuvette holder or incubator to maintain the reaction temperature at 37°C.

Pipettes and tips.
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Cuvettes or a 96-well microplate.

Assay Procedure
The following workflow outlines the key steps of the experimental procedure.

Experimental Workflow

Start Prepare Reagents
(Buffer, Substrate, Enzyme)

Pipette Reagents into Cuvettes
(Buffer and Enzyme Solution) Equilibrate to 37°C

Add Substrate (2-NPB)
to Test Sample

Add Deionized Water
to Blank

Mix Immediately Measure Absorbance at 400-415 nm
for ~5 minutes End

Click to download full resolution via product page

Caption: Experimental workflow for the lipase assay.

Step-by-Step Protocol:

Prepare the Reagents: Prepare all reagents as described in the table above.

Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 400

nm and the temperature to 37°C.

Pipette Reagents: Into suitable cuvettes, pipette the following:

Test Sample: 0.90 mL of Assay Buffer and 0.10 mL of the Lipase Enzyme Solution.

Blank: 0.90 mL of Assay Buffer and 0.10 mL of the Lipase Enzyme Solution.

Equilibrate: Mix the contents of the cuvettes by inversion and allow them to equilibrate to

37°C for a few minutes. Monitor the absorbance at 400 nm until it is constant.

Initiate the Reaction:

Test Sample: Add 0.010 mL of the 50 mM 2-Nitrophenyl butyrate solution.
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Blank: Add 0.010 mL of deionized water.

Measure Absorbance: Immediately after adding the substrate or water, mix the contents by

inversion and start recording the increase in absorbance at 400 nm for approximately 5

minutes.[5]

Data Analysis and Interpretation
The activity of the lipase enzyme is determined by calculating the rate of change in absorbance

over time.

Calculations
Determine the Rate of Absorbance Change (ΔA/min): From the recorded data, determine the

maximum linear rate of increase in absorbance per minute (ΔA400nm/minute) for both the

test sample and the blank.

Calculate Lipase Activity: The lipase activity is calculated using the Beer-Lambert law. The

following formula can be used to determine the enzyme activity in units per milliliter (U/mL)

[5]:

Units/mL enzyme = [(ΔA400nm/min Test - ΔA400nm/min Blank) * Total Volume (mL) *

Dilution Factor] / [Molar Extinction Coefficient (ε) * Volume of Enzyme (mL)]

Total Volume: The total reaction volume in the cuvette (in this protocol, 1.01 mL).

Dilution Factor (df): If the enzyme solution was diluted prior to the assay, this factor must

be included.

Molar Extinction Coefficient (ε): The micromolar extinction coefficient for p-nitrophenol at

400 nm is 0.0148 µM⁻¹cm⁻¹.[5]

Volume of Enzyme: The volume of the enzyme solution added to the cuvette (in this

protocol, 0.1 mL).

One unit of lipase activity is defined as the amount of enzyme that releases 1.0 nanomole of p-

nitrophenol per minute at pH 7.2 and 37°C.[5]
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Data Analysis Workflow

Record Absorbance vs. Time Data

Plot Absorbance vs. Time

Determine Linear Rate (ΔA/min)
for Test and Blank

Calculate Lipase Activity (U/mL)
using the Beer-Lambert Law

Report Final Lipase Activity
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Caption: Workflow for data analysis of lipase activity.

Considerations and Troubleshooting
Linearity: The reaction rate should be linear for the duration of the measurement. If the rate

decreases over time, the enzyme concentration may be too high, or the substrate may be

depleted. In such cases, the enzyme solution should be further diluted. The reaction is

generally linear up to a ΔA400nm/minute of 0.1.[5]

Substrate Solubility: 2-Nitrophenyl butyrate has limited solubility in aqueous solutions. The

use of a co-solvent like acetonitrile and a detergent like Triton X-100 helps to maintain the

substrate in solution.
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Spontaneous Hydrolysis: A blank reaction without the enzyme should always be included to

account for any non-enzymatic hydrolysis of the substrate.

Temperature and pH: Lipase activity is highly dependent on temperature and pH. Ensure that

these parameters are accurately controlled and maintained throughout the experiment. The

optimal pH and temperature may vary for different lipases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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